molecular formula C9H12ClNO2 B13052666 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol

Cat. No.: B13052666
M. Wt: 201.65 g/mol
InChI Key: KCZAICOPPILPEW-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol is an organic compound that features a phenol group substituted with an amino group and a hydroxyl group on the propyl chain, and a chlorine atom on the benzene ring

Preparation Methods

The synthesis of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet the required standards.

Chemical Reactions Analysis

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol include:

    2-(1-Amino-2-hydroxypropyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    2-(1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    2-(1-Amino-2-hydroxypropyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different halogen atoms.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-(1-amino-2-hydroxypropyl)-4-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3

InChI Key

KCZAICOPPILPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Origin of Product

United States

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